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Introduction

Gamma-octalactone (y-octalactone) is a naturally occurring lactone, a cyclic ester, that plays a
significant role as a flavor and fragrance compound.[1] It is a key aroma constituent in a variety
of fruits such as peaches and apricots, as well as in dairy products and aged spirits.[1] Its
characteristic sweet, creamy, and coconut-like aroma with fruity undertones makes it a valuable
ingredient in the food, beverage, and cosmetics industries.[2][3] Beyond its sensory
applications, y-octalactone serves as a versatile building block in organic synthesis, presenting
opportunities for the development of more complex molecules in pharmaceutical research.[4]
This guide provides a comprehensive overview of its chemical structure, physicochemical
properties, synthesis protocols, analytical methods, and its role in sensory perception.

Chemical Structure and Identification

Gamma-octalactone is chemically known as 5-butyloxolan-2-one.[5][6] Its structure consists of
a five-membered tetrahydrofuran ring with a ketone group at the second position and a butyl
side chain at the fifth position.[7] The presence of a chiral center at the C5 position means that
y-octalactone exists as two enantiomers, (R)- and (S)-y-octalactone, which may exhibit different
sensory properties.[8]
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Table 1: Chemical Identifiers for Gamma-Octalactone

Identifier Value

CAS Number 104-50-7[3][6]

Molecular Formula CsH1402[3][7]

IUPAC Name 5-Butyloxolan-2-one[5][6]

Synonyms 4-Octano-lide, 4-Hydroxyoctanoic acid lactone,
y-Octanoic lactone[6]

INChl Key IPBFYZQJXZJBFQ-UHFFFAOYSA-NI[6]

SMILES CCCCC1CCC(=0)01]6]

FEMA Number 2796

Physicochemical Properties

Gamma-octalactone is a colorless to pale yellow liquid at room temperature with a
characteristic sweet, fruity aroma.[1] Its physical and chemical properties are summarized in
the table below.

Table 2: Physicochemical Properties of Gamma-Octalactone
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Property Value Reference
Molecular Weight 142.20 g/mol [7]
Appearance Colorless to pale yellow liquid [1]

Sweet, creamy, coconut-like,

Odor with peach and apricot [11[3]
nuances

Boiling Point 234 °C at 760 mmHg [8]

Density ~0.977 g/cm? at 25 °C [4]

Flash Point >100 °C (>212 °F) [8]

Refractive Index ~1.444 at 20 °C

- Insoluble in water; soluble in
Solubility ) [1]
ethanol and oils

Vapor Pressure 0.002 mmHg at 25 °C

Synthesis and Production Protocols

Gamma-octalactone can be produced through both chemical synthesis and biotechnological
routes. The choice of method often depends on the desired end-use and whether a "natural” or
"synthetic" label is required.

Chemical Synthesis

Two primary routes for the chemical synthesis of y-octalactone are commonly employed.

This protocol is adapted from a similar synthesis for y-undecalactone and describes a plausible
route for y-octalactone.

o Methodology:

o Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a
thermometer, and a reflux condenser.
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[e]

Initial Charge: Add 75 mL of 1-hexanol and 0.2 g of boric acid (catalyst) to the flask.
o Heating: Heat the mixture to approximately 170°C with continuous stirring.

o Reactant Addition: Prepare a mixture of 25 mL of 1-hexanol, 8.7 mL of acrylic acid, and 2.4
mL of di-tert-butyl peroxide (initiator). Add this mixture dropwise into the reaction flask over
a period of 4-5 hours.

o Reaction: After the addition is complete, maintain the reaction mixture at 170°C under
reflux for an additional 3 hours.

o Work-up and Purification: Cool the reaction mixture to room temperature. The crude
product can be purified by vacuum distillation to isolate y-octalactone.
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Caption: Chemical Synthesis Workflow for y-Octalactone via Radical Addition.

This method involves the acid-catalyzed cyclization of 4-hydroxyoctanoic acid.[3]

¢ Methodology:
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o Reactant Preparation: 4-hydroxyoctanoic acid is dissolved in a suitable non-polar solvent
such as toluene.

o Catalyst Addition: A catalytic amount of a strong acid, for example, sulfuric acid or p-
toluenesulfonic acid, is added to the solution.

o Reaction: The mixture is heated to reflux. Water formed during the reaction is removed
azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the lactone
product.

o Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a
sodium bicarbonate solution to neutralize the acid, and then with brine. The organic layer
is dried over anhydrous sulfate and the solvent is removed under reduced pressure. The
resulting crude y-octalactone is purified by vacuum distillation.

Biotechnological Production (Fermentation)

The production of "natural” y-octalactone can be achieved via fermentation using various
microorganisms, such as the fungus Mucor circinelloides.[2][9] This process typically involves
the biotransformation of a suitable substrate like an ester of octanoic acid.

o Methodology:

o Inoculum Preparation: Cultivate Mucor circinelloides in a nutrient-rich broth (e.g., Potato
Dextrose Broth) for 24-48 hours at 25-28°C on a rotary shaker to produce a mature
culture.

o Fermentation Setup: In a sterile fermenter, prepare a suitable nutrient broth. Inoculate the
broth with the mature culture.

o Substrate Addition: After an initial growth phase of the fungus (e.g., 7 hours), continuously
feed the substrate (e.g., ethyl octanoate) into the fermenter at a controlled rate (e.g., 0.7
mL/L/hour).

o Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g.,
27°C) and pH (e.g., 7.1). Ensure aerobic conditions by maintaining a dissolved oxygen
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concentration of approximately 50% saturation.[9] The total fermentation time is typically
around 40-50 hours in a fermenter.[2]

o Product Extraction: After fermentation, acidify the broth to a low pH (e.g., pH 2.5-3.0) to
facilitate the lactonization of any open-chain hydroxy acid.

o Purification: Extract the y-octalactone from the broth using an organic solvent such as
methylene chloride. The solvent is then removed, and the crude product is purified by
distillation.[9]
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Caption: Biochemical Production Workflow for y-Octalactone via Fermentation.
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Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification
and quantification of y-octalactone in various matrices due to its volatility.

Quantification by GC-MS

e Methodology:
o Sample Preparation (Liquid-Liquid Extraction):
» For liquid samples (e.g., beverages), pipette 10 mL into a centrifuge tube.
» Add a known amount of an internal standard (e.g., y-undecalactone).

» Add 10 mL of dichloromethane, vortex vigorously for 2 minutes, and centrifuge to
separate the layers.

» Collect the organic (lower) layer. Repeat the extraction and combine the organic
phases.

» Dry the extract over anhydrous sodium sulfate and concentrate under a gentle stream of
nitrogen to a final volume of ~100 pL.[10]

o GC-MS Analysis:

» Gas Chromatograph (GC) Conditions:

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x
0.25 mm i.d., 0.25 um film thickness).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min
to 250°C, and hold for 5 minutes.

Injector: Splitless mode at 250°C.

» Mass Spectrometer (MS) Conditions:
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= |onization Mode: Electron lonization (EI) at 70 eV.
» Scan Range: Acquire mass spectra over an m/z range of 40-300 amu.

» |dentification: Identify y-octalactone based on its retention time and comparison of its
mass spectrum with a reference spectrum. The characteristic base peak is often at
m/z 85.[4]

o Quantification:

» Prepare a calibration curve using standard solutions of y-octalactone of known
concentrations.

» Quantify the amount of y-octalactone in the sample by comparing its peak area relative
to the internal standard against the calibration curve.

Sensory Perception and Biological Activity

The perception of y-octalactone's aroma is initiated by its interaction with olfactory receptors in
the nasal cavity.

Olfactory Signaling Pathway

Odorants like y-octalactone are volatile molecules that, upon inhalation, bind to Olfactory
Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).[11] These
receptors are G-protein coupled receptors (GPCRs).[12] The binding of an odorant molecule
induces a conformational change in the receptor, which in turn activates an associated G-
protein (G_olf).[12] This initiates a signal transduction cascade, as depicted in the diagram
below.
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Caption: General Olfactory Signaling Pathway for Odor Perception.

Sensory Evaluation Protocols

To characterize the sensory profile of y-octalactone or to determine if its presence in a product
is detectable, standardized sensory evaluation methods are used.

This is a discriminative test to determine if a sensory difference exists between two samples.[9]
[13]
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» Objective: To determine if a product with added y-octalactone is perceptibly different from a

control product.

o Methodology:

o

Panelists: A panel of 20-40 untrained or trained assessors is typically used.

Sample Preparation: Prepare two sets of samples: a control (A) and the test sample with
y-octalactone (B).

Presentation: Each panelist receives three coded samples, where two are identical and
one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order is
randomized across panelists.[2]

Evaluation: Panelists are instructed to taste or smell each sample from left to right and
identify the "odd" or "different" sample.

Data Analysis: The number of correct identifications is tallied. Statistical tables (based on
the binomial distribution) are used to determine if the number of correct judgments is
significantly greater than what would be expected by chance (which is 1/3 for a triangle
test).[2]

This method provides a detailed sensory profile of a product.[7][11]

o Objective: To identify and quantify the specific sensory attributes of y-octalactone.

o Methodology:

o

Panelists: A small panel of 8-15 highly trained assessors is required. Training can take 40-
120 hours.[11]

Vocabulary Development: In initial sessions, panelists are presented with y-octalactone at
various concentrations and collectively develop a list of descriptive terms (e.g., "coconut,”
"creamy,” "peach," "waxy," "sweet").

Scaling and Training: Panelists are trained to use an intensity scale (e.g., a 15-point scale
or an unstructured line scale) to rate the intensity of each attribute. Reference standards
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may be used to anchor the scale points.

o Evaluation: In individual booths, panelists rate the intensity of each attribute for the test
sample. The evaluations are done independently and typically replicated.

o Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance
(ANOVA) to determine significant differences in attributes between products. The results
are often visualized as a "spider web" plot to show the sensory profile.

Applications in Research and Drug Development

Gamma-octalactone's utility extends beyond the flavor and fragrance industry into scientific
research and development.

o Chiral Synthesis: As a chiral molecule, y-octalactone can serve as a starting material or
intermediate in the asymmetric synthesis of more complex molecules, including
pharmaceuticals and natural products.

 Insect Attractant Research: It has been identified as a component of fruit aromas that can act
as a kairomone, attracting certain insect species.[10] This makes it a subject of interest in the
development of environmentally friendly pest management strategies.

e Metabolite Studies: Gamma-octalactone is a known metabolite in various biological
systems, including mammals and fungi.[4] Studying its formation and degradation can
provide insights into metabolic pathways.

o Flavor Chemistry: In food science, research continues to explore how y-octalactone interacts
with other food components to create complex flavor profiles and how its formation is
affected by processing and storage conditions.[10]

Conclusion

Gamma-octalactone is a multifaceted compound with significant industrial and research
applications. Its well-defined chemical structure and characteristic sensory properties make it a
staple in the flavor and fragrance industries. The availability of both chemical and
biotechnological synthesis routes provides flexibility in its production. For researchers and drug
development professionals, its stable lactone structure offers a valuable scaffold for the
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synthesis of novel compounds. A thorough understanding of its properties, synthesis, and
analytical methods is crucial for its effective application and for exploring its full potential in
various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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